REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([NH:8]S(C(C)(C)C)=O)[CH3:7])=[N:2]1.[ClH:15]>CO>[ClH:15].[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([NH2:8])[CH3:7])=[N:2]1 |f:3.4|
|
Name
|
2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide
|
Quantity
|
652 mg
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)C(C)NS(=O)C(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1N=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |